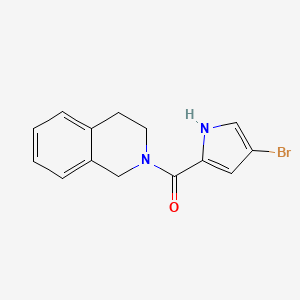
2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic molecule that combines a tetrahydroisoquinoline moiety with a 4-bromo-1H-pyrrole-2-carbonyl substituent. This structure suggests potential biological activity and could serve as an intermediate in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines has been described using a sequence involving reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation starting from ortho-brominated aromatic aldehydes and primary aromatic amines . Although the specific compound is not directly synthesized in the papers provided, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related pyrrolo[2,1-a]isoquinoline derivatives has been elucidated using IR and NMR spectroscopy . These techniques are crucial for confirming the structure of the compound , ensuring that the desired molecular framework has been correctly assembled.
Chemical Reactions Analysis
The compound of interest could potentially undergo various chemical reactions due to the presence of reactive sites such as the bromo substituent and the pyrrole moiety. For instance, the bromo group could participate in further palladium-catalyzed coupling reactions , while the pyrrole could be involved in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline are not detailed in the provided papers, related compounds have been synthesized and characterized, providing insights into their reactivity and stability . The presence of both a tetrahydroisoquinoline and a pyrrole ring in the molecule suggests a balance of lipophilicity and potential hydrogen bonding, which could influence its solubility and interaction with biological targets.
Scientific Research Applications
Therapeutic Potential in Cancer and CNS Disorders
Tetrahydroisoquinoline derivatives, including compounds structurally related to 2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline, have been extensively studied for their therapeutic potential across various medical conditions. These compounds are part of the 'privileged scaffolds' in medicinal chemistry, known for their significant presence in natural products and synthetic pharmaceuticals. Initially recognized for their neurotoxicity, further research has unveiled their protective role against Parkinsonism in mammals. The discovery of trabectedin (ET-743), a drug approved by the US FDA for soft tissue sarcomas, highlights the anticancer potential of tetrahydroisoquinoline derivatives. The broad therapeutic scope of these compounds extends to treating malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and infectious diseases such as tuberculosis and HIV (Singh & Shah, 2017).
Neuroprotective, Antiaddictive, and Antidepressant-Like Activity
Research into the neuropharmacology of tetrahydroisoquinoline derivatives has demonstrated their neuroprotective, antiaddictive, and antidepressant-like activities. One compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been particularly noted for its complex mechanism of action that includes MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. These properties underscore the potential of tetrahydroisoquinoline derivatives as innovative treatments for neurodegenerative diseases, depression, and addiction (Antkiewicz‐Michaluk et al., 2018).
Advances in Synthetic Chemistry for Drug Discovery
Tetrahydroisoquinoline derivatives have spurred significant advances in synthetic chemistry, offering novel pathways for creating biologically active compounds. The exploration of functional chemical groups conducive to the synthesis of compounds with central nervous system (CNS) activity has been a key focus. This research has broadened our understanding of heterocyclic compounds' potential to serve as the basis for new CNS drugs, showcasing the versatility and therapeutic promise of tetrahydroisoquinoline derivatives in medicinal chemistry (Saganuwan, 2017).
Safety and Hazards
properties
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-7-13(16-8-12)14(18)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8,16H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRPKLCWQJJZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CN3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

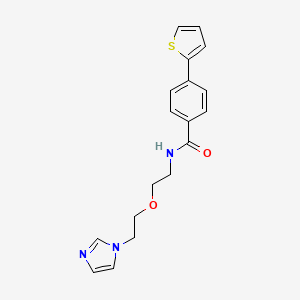

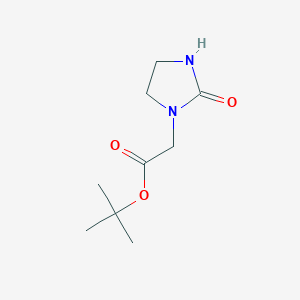
![Methyl 4,5-dimethoxy-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate](/img/structure/B2506855.png)
![6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2506856.png)
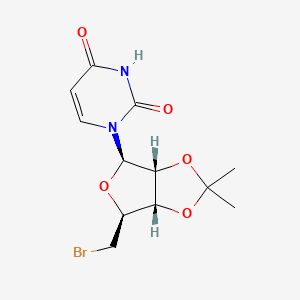
![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)
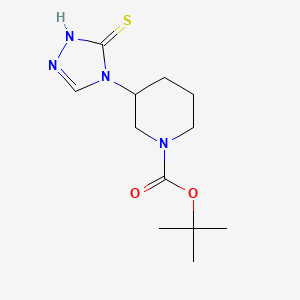
![N-benzyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2506863.png)

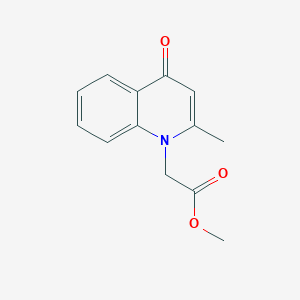
![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)
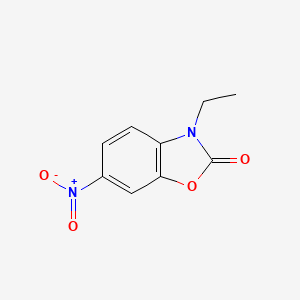
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)